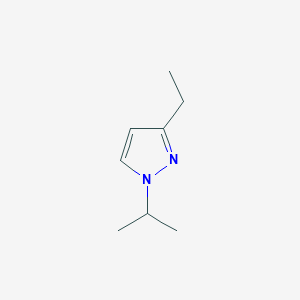

3-Ethyl-1-isopropyl-1H-pyrazole

Description

Significance of Pyrazole (B372694) Heterocycles in Contemporary Chemical Science

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a structure of immense importance in modern chemical science. rsc.orgpharmajournal.net Its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, meaning they are capable of binding to multiple biological targets with high affinity. globalresearchonline.net This has led to the development of numerous blockbuster drugs containing a pyrazole core, such as the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil. nih.govnumberanalytics.com The utility of pyrazoles extends beyond medicine into agrochemicals, where they are found in herbicides and insecticides, and into material science, where they are used in the creation of dyes and fluorescent substances. globalresearchonline.netmdpi.com

The chemical reactivity of the pyrazole ring, characterized by its two distinct nitrogen atoms—one pyrrole-like and one pyridine-like—allows for diverse functionalization, enabling chemists to fine-tune the molecule's physical, chemical, and biological properties. chemicalbook.commdpi.com This adaptability has made pyrazole and its derivatives a subject of intense and ongoing research, leading to a continuous stream of new synthetic methods and applications. nih.govmdpi.com

Contextualizing 3-Ethyl-1-isopropyl-1H-pyrazole within Pyrazole Chemistry Research

This compound (CAS No. 1007518-56-0) is an asymmetrically substituted pyrazole. bldpharm.comambeed.com While specific academic studies on this particular molecule are not extensively documented in mainstream literature, its structure allows for contextualization within well-established principles of pyrazole chemistry. The compound features an isopropyl group on the N1 nitrogen and an ethyl group on the C3 carbon, a classic 1,3-disubstitution pattern.

The synthesis of such 1,3-disubstituted pyrazoles is a central topic in organic chemistry, with several regioselective methods available. jocpr.com The most common approach is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. jk-sci.comslideshare.net To produce this compound, a potential synthetic route would involve the reaction of isopropylhydrazine with an unsymmetrical 1,3-diketone, such as 3-oxo-pentanal or a derivative. The regioselectivity of this reaction—determining whether the isopropyl group attaches to the nitrogen adjacent to the ethyl-substituted carbon or the unsubstituted carbon—is a key challenge governed by the relative reactivity of the two carbonyl groups and steric factors. rsc.org

Alternative synthetic strategies include 1,3-dipolar cycloaddition reactions, where a diazo compound reacts with an alkyne, or multicomponent reactions that assemble the pyrazole ring from several starting materials in a single step. nih.govmdpi.comnih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1007518-56-0 |

| Molecular Formula | C₈H₁₄N₂ |

| Molecular Weight | 138.21 g/mol |

| SMILES Code | CC(C)N1N=C(CC)C=C1 |

Data sourced from supplier catalogs. bldpharm.com

Table 2: Common Synthetic Routes to Substituted Pyrazoles

| Synthesis Method | Reactants | Key Features |

| Knorr Synthesis | 1,3-Dicarbonyl compound + Hydrazine | Classic, widely used method. Regioselectivity can be an issue with unsymmetrical reactants. jk-sci.comslideshare.net |

| Paal-Knorr Synthesis | 1,4-Diketone + Hydrazine | A variation leading to pyrroles, but related cyclizations can form pyrazoles. wikipedia.org |

| 1,3-Dipolar Cycloaddition | Alkyne + Diazo compound | Highly versatile and often regioselective, allowing access to a wide variety of substitution patterns. nih.govorganic-chemistry.org |

| Multicomponent Reactions | e.g., Aldehyde + 1,3-dicarbonyl + Hydrazine | Efficiently builds molecular complexity in a single step. nih.gov |

Scope and Objectives of Academic Research on this compound

Given the established importance of substituted pyrazoles, academic research on a novel compound like this compound would likely pursue several key objectives. The primary goal would be to fully characterize its synthesis, physicochemical properties, and potential utility.

Key Research Objectives:

Development of Optimized and Regioselective Synthesis: A major research focus would be to establish a high-yield, regioselective synthesis for the compound. This would involve comparing different methods, such as variations of the Knorr synthesis or cycloaddition reactions, to reliably produce the 1,3-disubstituted isomer over the 1,5-isomer. thieme.deresearchgate.net

Pharmacological Screening: Drawing from the vast biological activity of the pyrazole family, the compound would be a candidate for broad pharmacological screening. globalresearchonline.netnih.gov Initial studies would likely investigate its potential as an anti-inflammatory, analgesic, antimicrobial, or anticancer agent. pharmajournal.netresearchgate.net

Structure-Activity Relationship (SAR) Studies: The compound would serve as a valuable data point in SAR studies. By comparing its biological activity (or lack thereof) to other pyrazoles with different alkyl groups at the N1 and C3 positions, researchers could elucidate how the size, shape, and electronics of these substituents influence therapeutic potential.

Application as a Synthetic Intermediate: Research would explore its use as a building block for more complex molecules. The pyrazole ring can be further functionalized, making it a useful intermediate for creating novel fungicides, herbicides, or advanced pharmaceutical candidates. mdpi.comresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C8H14N2 |

|---|---|

Molecular Weight |

138.21 g/mol |

IUPAC Name |

3-ethyl-1-propan-2-ylpyrazole |

InChI |

InChI=1S/C8H14N2/c1-4-8-5-6-10(9-8)7(2)3/h5-7H,4H2,1-3H3 |

InChI Key |

XGGZHRYEUQNCOX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NN(C=C1)C(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 3 Ethyl 1 Isopropyl 1h Pyrazole

Classical Cyclocondensation Approaches

The most traditional and widely employed method for pyrazole (B372694) synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govbeilstein-journals.org This approach, often referred to as the Knorr pyrazole synthesis, forms the bedrock of pyrazole chemistry. beilstein-journals.org

Synthesis from 1,3-Dicarbonyl Compounds and Hydrazine Derivatives

The fundamental reaction involves the condensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with a hydrazine. nih.gov For the synthesis of 3-Ethyl-1-isopropyl-1H-pyrazole, the logical starting materials would be a 1,3-diketone bearing an ethyl group and isopropylhydrazine. The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration to yield the aromatic pyrazole ring. researchgate.net

The versatility of this method lies in the ready availability of a wide array of 1,3-dicarbonyl compounds and hydrazine derivatives, allowing for the synthesis of a diverse library of pyrazoles. mdpi.com These 1,3-dicarbonyl precursors can even be generated in situ from materials like enolates and carboxylic acid chlorides, which then react with hydrazines in a one-pot, multicomponent fashion. nih.govbeilstein-journals.org

Regiochemical Considerations in Classical Pyrazole Synthesis

A significant challenge in the Knorr synthesis, when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is the potential for the formation of two regioisomeric products. beilstein-journals.orgconicet.gov.ar The reaction of an unsymmetrical 1,3-diketone with a monosubstituted hydrazine can, in principle, yield two different pyrazole isomers. conicet.gov.ar The regioselectivity of the cyclization is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions. ingentaconnect.com

For the synthesis of this compound, the desired regioisomer requires the nitrogen of the isopropylhydrazine bearing the isopropyl group to attack the carbonyl carbon that is further from the ethyl group of the diketone. The alternate attack would lead to the formation of 5-Ethyl-1-isopropyl-1H-pyrazole. Achieving high regioselectivity is often difficult, and mixtures of isomers are common. conicet.gov.ar However, careful selection of reaction conditions, such as solvent and catalyst, can influence the outcome. ingentaconnect.com For instance, the use of fluorinated alcohols as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation. conicet.gov.ar

Modern Synthetic Strategies for Pyrazole Derivatives

To overcome the limitations of classical methods, particularly the issue of regioselectivity, a variety of modern synthetic strategies have been developed. These methods offer greater control and efficiency in the construction of the pyrazole ring.

[3+2] Cycloaddition Reactions (e.g., Diazo Compounds with Alkynes)

The [3+2] cycloaddition reaction is a powerful tool for the synthesis of five-membered heterocycles, including pyrazoles. organic-chemistry.org A common approach involves the reaction of a diazo compound with an alkyne. researchgate.net This method offers a high degree of regioselectivity, which is often determined by the electronic nature of the substituents on the reactants. For the synthesis of this compound, a potential route could involve the reaction of a diazo compound with an appropriately substituted alkyne.

Another variation of the [3+2] cycloaddition involves the reaction of nitrilimines, often generated in situ from hydrazonoyl halides, with alkenes or alkynes. nih.gov This approach has been shown to produce tetrasubstituted pyrazoles with high regioselectivity. nih.gov

Multicomponent Reaction (MCR) Protocols for Pyrazole Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, have emerged as a highly efficient strategy for the synthesis of complex molecules. nih.govbeilstein-journals.org Several MCRs have been developed for the synthesis of pyrazoles. rsc.orgmdpi.com

These reactions often proceed through the in situ formation of a key intermediate, such as a 1,3-dicarbonyl compound or an α,β-unsaturated ketone, which then undergoes cyclocondensation with a hydrazine. nih.govbeilstein-journals.org A three-component reaction of an aldehyde, a β-ketoester, and a hydrazine, for example, can lead to the formation of a polysubstituted pyrazole. beilstein-journals.org The advantages of MCRs include operational simplicity, high atom economy, and the ability to generate diverse libraries of compounds from readily available starting materials. nih.gov

Metal-Catalyzed Coupling and Annulation Reactions

Transition metal catalysis has revolutionized organic synthesis, and the construction of pyrazoles is no exception. Metal-catalyzed cross-coupling and annulation reactions provide powerful and regioselective methods for the synthesis of substituted pyrazoles. beilstein-journals.org

For instance, copper-catalyzed three-component reactions of a hydrazine, an enaminone, and an aryl halide can produce 1,3-substituted pyrazoles. nih.gov Mechanistic studies suggest that the initial cyclization of the hydrazine with the enaminone is followed by an Ullmann-type coupling with the aryl halide. nih.gov Palladium-catalyzed reactions have also been employed, for example, in the ring-opening of 2H-azirines with hydrazones to yield polysubstituted pyrazoles. organic-chemistry.org These metal-catalyzed methods often exhibit high functional group tolerance and provide access to pyrazoles that are difficult to synthesize using traditional methods. beilstein-journals.org

Palladium-Catalyzed Methodologies

Palladium catalysis is a cornerstone of modern organic synthesis, though its application in the direct formation of the pyrazole ring itself is less common than its use in the functionalization of pre-formed pyrazole rings. However, palladium-catalyzed cross-coupling reactions are instrumental in synthesizing substituted pyrazoles that may serve as precursors or analogues to this compound. For instance, palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings are widely used to introduce aryl, vinyl, and alkynyl groups onto a pyrazole scaffold.

In the context of synthesizing pyrazoles, palladium catalysts can be employed in coupling reactions of halo-pyrazoles with various partners. For example, a 3-halo-1-isopropyl-1H-pyrazole could be coupled with an ethyl-containing organometallic reagent. The synthesis of 8-substituted pyrazolo[1,5-a]-1,3,5-triazine derivatives has been achieved through palladium-catalyzed cross-coupling reactions, demonstrating the utility of this approach for functionalizing pyrazole systems. researchgate.net The development of palladium-based complexes with N-heterocyclic carbene (NHC) ligands has provided air- and moisture-stable catalysts that are highly active for a variety of coupling reactions. nih.gov These catalytic systems are crucial for reactions that require the formation of carbon-carbon bonds under mild conditions. youtube.com

The general mechanism for many palladium-catalyzed cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. youtube.com This cycle allows for the precise construction of substituted heterocycles. While direct synthesis of this compound via a one-pot palladium-catalyzed reaction from simple precursors is not extensively documented, the functionalization of a pre-existing pyrazole ring using these methods is a viable and common strategy.

Copper-Promoted Transformations

Copper-based catalysts offer a more cost-effective and sustainable alternative to palladium for the synthesis of pyrazoles. Copper catalysis is particularly effective for N-arylation and for cycloaddition reactions to form the pyrazole ring. A copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates has been developed for the synthesis of substituted pyrazoles. acs.org This method utilizes inexpensive and readily available Cu₂O as a promoter and air as a green oxidant, featuring high atom economy and regioselectivity. acs.org

Another significant copper-catalyzed approach is the relay oxidation strategy, where 1,3- and 1,3,4-substituted pyrazoles are formed from oxime acetates, amines, and aldehydes. rsc.orgrsc.org This process involves copper-promoted N-O bond cleavage followed by C-C, C-N, and N-N bond formations. rsc.orgrsc.org Copper triflate has also been used to catalyze the synthesis of 1,3,5-triarylpyrazoles from α,β-ethylenic ketones and hydrazines. nih.gov Furthermore, the synthesis of pyrene-pyrazole pharmacophores has been accomplished using a copper triflate-catalyzed cross-dehydrogenative coupling of alkenyl hydrazones under aerobic conditions. acs.org These methods highlight the versatility of copper catalysts in constructing a variety of substituted pyrazoles, and such strategies could be adapted for the synthesis of this compound.

| Copper Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Cu₂O | Aerobic Oxidative [3+2] Cycloaddition | Inexpensive, uses air as oxidant, high regioselectivity. | acs.org |

| Copper(I) iodide | Domino C-N coupling/hydroamination | Forms pyrazoles from acetylenes and diamines. | nih.gov |

| Cu(OTf)₂ | Cross-dehydrogenative coupling | Effective for synthesis from alkenyl hydrazones under aerobic conditions. | acs.org |

| Copper Catalyst | Relay Oxidation | Forms pyrazoles from oxime acetates, amines, and aldehydes. | rsc.orgrsc.org |

Rhodium and Iron-Catalyzed Approaches

Rhodium and iron catalysts provide additional pathways for pyrazole synthesis, often through novel reaction mechanisms. Rhodium-catalyzed reactions have been developed for the asymmetric synthesis of N-substituted pyrazoles. cnpereading.comnih.gov For example, the rhodium-catalyzed asymmetric N-selective coupling of pyrazole derivatives with terminal allenes yields enantioenriched allylic pyrazoles. cnpereading.comnih.gov Another innovative approach involves a rhodium-catalyzed addition-cyclization of hydrazines with alkynes, which proceeds through an unexpected C-N bond cleavage to form highly substituted pyrazoles under mild conditions. organic-chemistry.orgacs.org More complex structures, such as N-naphthyl pyrazoles, can be synthesized via a Rh(III)-catalyzed three-component reaction of enaminones, aryl hydrazine hydrochlorides, and internal alkynes. rsc.orgrsc.org

Iron catalysis, valued for its low cost and low toxicity, has also been successfully applied to pyrazole synthesis. An iron-catalyzed route allows for the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles from the reaction of diarylhydrazones and vicinal diols. organic-chemistry.org A one-pot synthesis of 1,3-di- and 1,3,5-trisubstituted pyrazoles from hydrazones and vicinal diols has been reported using an iron catalyst. thieme-connect.com This method utilizes an iron-based in situ oxidation of the diol to an α-hydroxycarbonyl compound, which then condenses with the hydrazone. thieme-connect.com Furthermore, efficient iron-catalyzed multicomponent strategies have been developed for synthesizing tri-substituted pyrazoles from biomass-derived alcohols as the primary feedstock. rsc.org

| Catalyst Type | Reaction Description | Key Advantages | Reference |

|---|---|---|---|

| Rhodium | Asymmetric N-selective coupling with allenes | Access to enantioenriched allylic pyrazoles. | cnpereading.comnih.gov |

| Rhodium(III) | Three-component reaction of enaminones, hydrazines, and alkynes | Direct synthesis of complex pyrazoles like N-naphthyl pyrazoles. | rsc.orgrsc.org |

| Iron(II) | Tandem C-C and C-N coupling with alcohols | Uses biomass-derived feedstock, eliminates pre-functionalized materials. | rsc.org |

| Iron(III) chloride | One-pot reaction of hydrazones and vicinal diols | Inexpensive materials, mild conditions for 1,3,5-trisubstituted pyrazoles. | thieme-connect.com |

Green Chemistry Modalities in Pyrazole Synthesis

Green chemistry principles are increasingly being integrated into synthetic methodologies to reduce environmental impact. For pyrazole synthesis, this includes the use of alternative energy sources, solvent-free reaction conditions, and recyclable catalysts.

Microwave and Ultrasound Assisted Synthesis

Microwave and ultrasound irradiation have emerged as powerful tools in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating. rsc.orgbenthamdirect.com Microwave-assisted organic synthesis (MAOS) can facilitate reactions under solvent-free conditions, enhancing its green credentials. nih.gov The synthesis of various pyrazole derivatives has been successfully achieved using microwave irradiation, including the one-pot synthesis of pyrazolone (B3327878) derivatives and 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. nih.govrsc.orgmonash.edu

Ultrasound-assisted synthesis provides an alternative energy source that promotes reactions through acoustic cavitation. benthamdirect.com This technique has been used for the efficient synthesis of pyrazole and pyrimidine (B1678525) derivatives, offering better yields and shorter reaction times than conventional methods. nih.govresearchgate.net A simple, catalyst-free, green protocol for the one-pot synthesis of pyrazoles in water under ultrasound irradiation has been described, avoiding the need for traditional purification steps. nih.gov

| Technique | Key Advantages | Example Application | Reference |

|---|---|---|---|

| Microwave Irradiation | Reduced reaction times, higher yields, potential for solvent-free conditions. | One-pot synthesis of 4-arylidenepyrazolone derivatives. | nih.gov |

| Ultrasound Irradiation | Shorter reaction times, improved yields, can be used in aqueous media. | Catalyst-free, one-pot synthesis of pyrazoles in water. | nih.gov |

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free reactions, often facilitated by grinding or heating, can reduce waste and simplify product purification. An environmentally friendly and inexpensive method for the synthesis of a series of pyrazole derivatives has been developed using tetrabutylammonium (B224687) bromide (TBAB) as a catalyst at room temperature under solvent-free conditions, with product yields ranging from 75-86%. tandfonline.com TBAB has been shown to be an effective catalyst for various reactions under solvent-free conditions, often requiring only a catalytic amount. scielo.org.zascielo.org.zamdpi.com The synthesis of fully substituted pyrazoles has also been achieved under solvent-free conditions using tetrabutyl ammonium (B1175870) peroxydisulphate as a catalyst. rsc.org

Nanocatalyst-Mediated Synthesis

Nanocatalysts offer several advantages in chemical synthesis, including high surface area-to-volume ratio, high catalytic activity, and the potential for recyclability. researchgate.net Various nanocatalysts have been developed for pyrazole synthesis. For example, copper oxide nanoparticles (CuO NPs) have been used as a green, efficient, and reusable catalyst for the synthesis of pyrano[2,3-c]pyrazole derivatives with high yields and short reaction times. jsynthchem.com Similarly, ZnO nanocatalysts have been employed for the synthesis of pyrazole derivatives in aqueous media, offering excellent yields and easy work-up. nih.govresearchgate.net

Continuous-Flow Synthesis Techniques

Continuous-flow chemistry has emerged as a powerful technology for the synthesis of heterocyclic compounds, including pyrazoles. mit.edumdpi.com This methodology offers significant advantages over traditional batch processes, such as enhanced safety, improved reaction control, and greater scalability. galchimia.com

The synthesis of pyrazoles in a continuous-flow setup often involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. nih.govrsc.org For a target molecule like this compound, a potential continuous-flow approach would involve the condensation of a suitable pentan-2,4-dione derivative with isopropylhydrazine.

Key features of continuous-flow pyrazole synthesis include:

Enhanced Safety: Flow reactors handle hazardous intermediates, such as diazo compounds which can be generated and consumed in situ, in small volumes, minimizing risks. mit.edu

Precise Control: Temperature, pressure, and reaction time can be precisely controlled, leading to higher yields and purities. mdpi.com

Rapid Optimization: The automated nature of flow systems allows for rapid screening of reaction conditions to find the optimal parameters. galchimia.com

A two-step continuous-flow methodology for the synthesis of 3,5-disubstituted pyrazoles has been developed, which involves the copper-mediated homocoupling of a terminal alkyne followed by a Cope-type hydroamination with hydrazine. nih.govrsc.org Another approach utilizes a two-stage process where an acetophenone (B1666503) is first condensed with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enaminone, which then reacts with hydrazine to yield the pyrazole. galchimia.com

Functionalization and Derivatization of the Pyrazole Core

The pyrazole ring is an electron-rich heterocyclic system, making it amenable to various functionalization reactions. nih.gov Electrophilic substitution typically occurs at the C4 position, while nucleophilic attack is favored at the C3 and C5 positions. nih.gov

Strategies for Alkylation and Acylation of Pyrazoles

Alkylation: N-alkylation of pyrazoles is a fundamental transformation. Traditional methods often involve the deprotonation of the pyrazole NH with a base, followed by reaction with an alkyl halide. semanticscholar.org For unsymmetrical pyrazoles, this can lead to a mixture of regioisomers. The ratio of these isomers is influenced by steric and electronic factors of the substituents on the pyrazole ring and the nature of the alkylating agent. mdpi.compublish.csiro.au

Alternative methods for N-alkylation have been developed to improve regioselectivity and avoid harsh basic conditions. One such method employs trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, where steric hindrance directs the alkylation to the less hindered nitrogen atom. semanticscholar.orgmdpi.com Enzyme-catalyzed N-alkylation has also been demonstrated, offering high regioselectivity for methylation, ethylation, and propylation. nih.gov

Acylation: Direct electrophilic acylation of N-substituted pyrazoles can be achieved using carboxylic acid anhydrides in the presence of a catalytic amount of concentrated sulfuric acid. thieme-connect.dethieme-connect.com This reaction typically proceeds with high regioselectivity at the C4 position. For N-acyl pyrazoles, synthesis can be achieved through the cyclocondensation of hydrazides with 1,3-diketones, often catalyzed by acids or performed under solvent-free conditions. nih.gov

Introduction of Diverse Functional Groups (e.g., Halides, Sulfonyl, Nitro)

The introduction of various functional groups onto the pyrazole core is essential for modifying its chemical and biological properties.

Halogenation: Direct halogenation of pyrazoles with electrophilic halogenating agents typically occurs at the C4 position. researchgate.net To achieve halogenation at the C3 or C5 positions, the C4 position must often be blocked. Alternatively, dehydroxyhalogenation of the corresponding hydroxypyrazoles (pyrazolones) with reagents like phosphorus oxychloride can yield 3- or 5-halopyrazoles. researchgate.net

Sulfonylation: 4-Sulfonyl pyrazoles can be synthesized through practical protocols, expanding the diversity of functionalized pyrazoles. mdpi.com

Nitration: The introduction of a nitro group can also be achieved, although specific conditions are required to control the regioselectivity.

Regioselective Functionalization Techniques at Pyrazole Positions 3, 4, and 5

Controlling the regioselectivity of functionalization is a key challenge in pyrazole chemistry.

Position 3: Direct functionalization at the C3 position is challenging. However, methods have been developed for the synthesis of pyrazoles with specific substituents at C3. For example, syntheses of pyrazoles with functionalized side chains at C3 have been reported, starting from the coupling of protected alkynols with acid chlorides, followed by cyclization with hydrazine. nih.gov A regioselective route to C3-hydroxyarylated pyrazoles has been achieved through the reaction of pyrazole N-oxides with arynes. nih.govacs.org

Position 4: The C4 position is the most common site for electrophilic substitution. nih.gov Borylation, silylation, and stannylation at the 4-position have been reported, providing versatile intermediates for further cross-coupling reactions. znaturforsch.com

Position 5: C5-arylated pyrazoles can be synthesized from a pyrazole-4-carboxylate through a palladium-catalyzed C5–H bond activation followed by a C4-decarboxylation sequence. academie-sciences.fr

The choice of synthetic strategy and reaction conditions allows for the regioselective introduction of a wide range of functional groups at specific positions on the pyrazole ring, enabling the synthesis of diverse derivatives of this compound for various applications.

Conformational Analysis and Spectroscopic Elucidation of 3 Ethyl 1 Isopropyl 1h Pyrazole

Experimental Spectroscopic Characterization Techniques

The elucidation of the molecular structure of 3-Ethyl-1-isopropyl-1H-pyrazole is achieved through a suite of spectroscopic methods. Each technique provides unique insights into the compound's architecture, from its vibrational modes to the precise arrangement of its atoms.

Infrared (IR) Spectroscopy for Vibrational Modes

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups and vibrational modes within a molecule. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to the vibrations of the pyrazole (B372694) ring and its substituents.

The pyrazole ring itself has a set of characteristic stretching and bending vibrations. The C=N and N-N stretching vibrations are typically observed in the 1600-1450 cm⁻¹ region. The C-H stretching vibrations of the aromatic pyrazole ring are expected above 3000 cm⁻¹. The ethyl and isopropyl substituents will also show distinct vibrational modes. The C-H stretching vibrations of the alkyl groups will appear in the 2975-2850 cm⁻¹ range. Furthermore, C-H bending vibrations for the methyl and methylene (B1212753) groups are expected around 1465 cm⁻¹ and 1380 cm⁻¹.

While the experimental IR spectrum for this compound is not widely published, analysis of related pyrazole derivatives provides a strong basis for the interpretation of its vibrational modes. nih.gov

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C-H stretching (pyrazole ring) | > 3000 |

| C-H stretching (alkyl groups) | 2975-2850 |

| C=N/N-N stretching (pyrazole ring) | 1600-1450 |

| C-H bending (alkyl groups) | ~1465 and ~1380 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) for Structural Proof

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the ¹H, ¹³C, and ¹⁵N NMR spectra, the precise connectivity and chemical environment of each atom in this compound can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the protons of the ethyl group (a quartet for the CH₂ and a triplet for the CH₃), the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups), and the two protons on the pyrazole ring (two distinct signals, likely doublets). The chemical shifts of the pyrazole ring protons are particularly diagnostic of the substitution pattern.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Each carbon atom in the pyrazole ring, the ethyl group, and the isopropyl group will give rise to a distinct signal. The chemical shifts are indicative of the electronic environment of each carbon atom. For instance, the carbons of the pyrazole ring will resonate at a lower field (higher ppm) compared to the sp³ hybridized carbons of the alkyl substituents.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR spectroscopy, although less common, provides direct information about the nitrogen atoms in the pyrazole ring. The two nitrogen atoms in this compound are in different chemical environments and would be expected to show two distinct signals. The chemical shifts in ¹⁵N NMR are sensitive to the hybridization and electronic nature of the nitrogen atoms.

| Nucleus | Expected Chemical Shift Range (ppm) | Multiplicity |

| ¹H (pyrazole ring) | 6.0 - 8.0 | Doublets |

| ¹H (isopropyl CH) | 4.0 - 5.0 | Septet |

| ¹H (ethyl CH₂) | 2.5 - 3.0 | Quartet |

| ¹H (isopropyl CH₃) | 1.2 - 1.6 | Doublet |

| ¹H (ethyl CH₃) | 1.1 - 1.4 | Triplet |

| ¹³C (pyrazole ring) | 100 - 150 | |

| ¹³C (isopropyl CH) | 45 - 55 | |

| ¹³C (ethyl CH₂) | 20 - 30 | |

| ¹³C (isopropyl CH₃) | 20 - 25 | |

| ¹³C (ethyl CH₃) | 10 - 15 |

Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound (C₈H₁₄N₂), the expected exact molecular weight is approximately 138.1157 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at this m/z value.

Fragmentation of the molecular ion would likely involve the loss of the ethyl and isopropyl substituents. Common fragmentation pathways for pyrazoles include cleavage of the N-N bond and fragmentation of the alkyl side chains. Observing these characteristic fragment ions would provide strong evidence for the proposed structure.

| Ion | Expected m/z | Identity |

| [M]⁺ | ~138 | Molecular Ion |

| [M - CH₃]⁺ | ~123 | Loss of a methyl group |

| [M - C₂H₅]⁺ | ~109 | Loss of an ethyl group |

| [M - C₃H₇]⁺ | ~95 | Loss of an isopropyl group |

X-ray Crystallography for Solid-State Structural Determination

The pyrazole ring is expected to be planar. The substituents at positions 1 and 3 will influence the packing of the molecules in the crystal. The determination of the crystal structure would unambiguously confirm the connectivity and provide detailed information about intermolecular interactions, such as hydrogen bonding (if applicable) and van der Waals forces, which govern the solid-state packing.

Computational Spectroscopic Property Prediction and Correlation

In the absence of complete experimental data, computational chemistry serves as a powerful tool to predict and understand the spectroscopic properties of molecules like this compound.

Theoretical IR and Raman Spectra Simulation

Density Functional Theory (DFT) calculations are widely used to predict the vibrational frequencies of molecules. By optimizing the geometry of this compound at a suitable level of theory (e.g., B3LYP with a 6-31G* basis set), the harmonic vibrational frequencies can be calculated. These theoretical frequencies can then be used to simulate the IR and Raman spectra. researchgate.netresearchgate.net

Inability to Generate Article on this compound

Despite a comprehensive search for scientific literature, detailed information regarding the conformational analysis, NMR chemical shifts, coupling constants, and UV-Vis absorption properties of the chemical compound this compound is not available in the public domain. As a result, the generation of a scientifically accurate and detailed article as per the provided outline is not possible at this time.

The requested content, specifically concerning "NMR Chemical Shift and Coupling Constant Prediction" and "UV-Vis Absorption and Excitation Properties via TD-DFT," necessitates access to specific research findings, either from experimental studies or computational chemistry analyses. The performed searches did not yield any peer-reviewed papers, academic theses, or database entries that focus on this particular molecule.

While general principles of conformational analysis and spectroscopic elucidation of pyrazole derivatives exist, applying these to this compound without specific data would be speculative and would not meet the required standards of scientific accuracy. The creation of data tables and the discussion of detailed research findings are therefore precluded by the absence of foundational information.

Should scientific literature on this compound become publicly available in the future, the generation of the requested article may then be feasible.

Advanced Computational and Quantum Chemical Investigations of 3 Ethyl 1 Isopropyl 1h Pyrazole

Electronic Structure Theory and Analysis

The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. Modern computational chemistry provides powerful tools to investigate these characteristics at the atomic level.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. For a molecule like 3-Ethyl-1-isopropyl-1H-pyrazole, DFT calculations, typically using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be employed to determine its optimized ground state geometry.

Table 1: Theoretically Optimized Geometrical Parameters of this compound (Illustrative)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-N2 | Value | N2-N1-C5 | Value |

| N1-C5 | Value | N1-N2-C3 | Value |

| N2-C3 | Value | N2-C3-C4 | Value |

| C3-C4 | Value | C3-C4-C5 | Value |

| C4-C5 | Value | C4-C5-N1 | Value |

| C3-C6 | Value | N2-C3-C6 | Value |

| C6-C7 | Value | C4-C3-C6 | Value |

| N1-C8 | Value | N2-N1-C8 | Value |

| C8-C9 | Value | C5-N1-C8 | Value |

| C8-C10 | Value | N1-C8-C9 | Value |

Note: The values in this table are illustrative and would be determined from a specific DFT calculation.

HOMO-LUMO Analysis and Band Gap Determination

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO band gap, is a key indicator of molecular stability and reactivity. bldpharm.com

A smaller band gap suggests that less energy is required to excite an electron from the HOMO to the LUMO, indicating higher reactivity. bldpharm.com For this compound, a HOMO-LUMO analysis would provide insights into its electronic behavior and potential for charge transfer within the molecule.

Table 2: Calculated Frontier Orbital Energies and Related Quantum Chemical Descriptors for this compound (Illustrative)

| Parameter | Value (eV) |

| EHOMO | Value |

| ELUMO | Value |

| Band Gap (ΔE) | Value |

| Ionization Potential | Value |

| Electron Affinity | Value |

| Global Hardness | Value |

| Global Softness | Value |

| Electronegativity | Value |

| Chemical Potential | Value |

| Global Electrophilicity Index | Value |

Note: These values are illustrative and would be derived from a quantum chemical calculation.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is not uniform, leading to regions that are electron-rich or electron-poor. This charge distribution can be quantified through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. The resulting atomic charges provide a picture of the electrostatic landscape of the molecule.

A Molecular Electrostatic Potential (MEP) map visually represents this charge distribution on the molecular surface. In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazole (B372694) ring, highlighting them as key sites for interaction with electrophiles.

Molecular Reactivity and Mechanistic Studies

Building upon the understanding of the electronic structure, computational methods can be used to predict how a molecule will behave in a chemical reaction.

Prediction of Nucleophilic and Electrophilic Sites

The information from HOMO-LUMO analysis and MEP maps is directly applicable to predicting sites of nucleophilic and electrophilic attack. The regions with the highest HOMO density are likely to be the sites of electrophilic attack, as these are the most readily available electrons. The areas with the highest LUMO density are the most probable sites for nucleophilic attack.

For this compound, the nitrogen atoms of the pyrazole ring are expected to be the primary nucleophilic centers. The specific carbon atoms within the pyrazole ring and the attached alkyl groups would also exhibit varying degrees of electrophilicity and nucleophilicity, which would be quantified by a detailed computational analysis.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry can model the entire course of a chemical reaction, from reactants to products, through the identification of transition states. A transition state is a high-energy, unstable configuration that the reactants must pass through to become products. By calculating the energy of the transition state, chemists can determine the activation energy of the reaction, which is a critical factor in understanding reaction rates.

For a given reaction involving this compound, such as an electrophilic substitution or a cycloaddition, computational methods could be used to map out the potential energy surface. This would involve locating the transition state structure and calculating its vibrational frequencies to confirm that it is a true saddle point on the potential energy surface. This level of analysis provides a deep, mechanistic understanding of the molecule's reactivity that is often difficult to obtain through experimental means alone.

Intramolecular and Intermolecular Interactions

The chemical and physical properties of this compound are governed by a combination of intramolecular and intermolecular forces.

Intramolecular Interactions: Within the molecule, the primary interactions are the covalent bonds forming the pyrazole ring and the attached alkyl substituents. The geometry and electronic distribution are influenced by steric and electronic effects of the ethyl and isopropyl groups. The ethyl group at the C3 position and the bulky isopropyl group at the N1 position create steric hindrance that influences the molecule's preferred conformation. These alkyl groups are electron-donating, which can affect the electron density and basicity of the pyrazole ring. nih.gov

Intermolecular Interactions: Unlike N-unsubstituted pyrazoles which can act as both hydrogen bond donors and acceptors to form dimers, trimers, and larger aggregates, this compound has its N1 position blocked by the isopropyl group. nih.govnih.govresearchgate.net This prevents it from acting as a hydrogen bond donor. Therefore, the principal intermolecular forces are:

Dipole-Dipole Interactions: The pyrazole ring possesses a permanent dipole moment due to the different electronegativities of the carbon and nitrogen atoms. These dipoles lead to electrostatic attractions between adjacent molecules. libretexts.org

London Dispersion Forces: These are weak, temporary forces arising from transient fluctuations in electron distribution. The size of the ethyl and isopropyl groups contributes to a larger surface area, increasing the strength of these dispersion forces compared to smaller analogs. libretexts.org

Weak C-H···N Hydrogen Bonds: It is also possible for weak hydrogen bonds to form between the C-H bonds of the alkyl groups and the pyridine-like N2 atom of an adjacent pyrazole molecule.

The absence of strong N-H···N hydrogen bonding means that this compound is likely to have a lower boiling point and different solubility characteristics compared to its N-unsubstituted counterpart.

Tautomerism and Isomerization Pathways

Tautomerism is a fundamental characteristic of many heterocyclic compounds, including pyrazoles. researchgate.net Specifically, pyrazoles that are unsubstituted on a ring nitrogen atom exhibit annular prototropic tautomerism. nih.gov This process involves the migration of a proton between the two adjacent nitrogen atoms (N1 and N2) of the pyrazole ring. This rapid interconversion results in a dynamic equilibrium between two different tautomeric forms. nih.gov The position of this equilibrium can be influenced by several factors, including the nature and position of substituents, the solvent, and the physical state (solid, liquid, or gas). nih.govresearchgate.net

In the specific case of This compound , the concept of annular prototropic tautomerism is not applicable. The presence of the isopropyl group covalently bonded to the N1 nitrogen atom "fixes" the structure. mdpi.com Because there is no mobile proton on either of the ring nitrogen atoms, the tautomeric exchange cannot occur.

The ethyl group at the C3 position and the isopropyl group at the N1 position define the compound as a single, specific regioisomer. While in unsubstituted or singly substituted pyrazoles, alkyl groups can influence which tautomer is more stable, the N1-substitution in this molecule entirely prevents the tautomerization process. nih.govnih.gov This makes this compound a structurally rigid molecule in terms of tautomerism, unlike its N-H analogs.

For pyrazole systems that can undergo tautomerism, the energy barrier for the intramolecular proton transfer is computationally found to be quite high, often in the range of 47-56 kcal/mol. nih.gov This high barrier means the process is often facilitated by intermolecular interactions, such as with other pyrazole molecules or solvent molecules, which help to shuttle the proton and lower the activation energy. nih.govresearchgate.net

However, for this compound, the energetic barrier for the hypothetical migration of a proton from one nitrogen to the other is effectively infinite under normal conditions. The N1 position is occupied by a non-labile isopropyl group, meaning there is no proton to transfer. Any isomerization to a different pyrazole structure would necessitate the breaking of a strong carbon-nitrogen or carbon-carbon bond, which requires a significant amount of energy far exceeding that of a typical tautomeric interconversion. nih.gov Computational studies on similar diazole isomers show that the relative stability between 1,2-isomers (like pyrazole) and 1,3-isomers (like imidazole) is significant, with isomerization energies around 9.4 kcal/mol, highlighting the distinct energetic identities of such structures. nih.govacs.org

Advanced Quantum Topological Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful computational method that analyzes the topology of the electron density (ρ) to characterize chemical bonding. It provides a rigorous definition of atoms within a molecule and describes the nature of the interactions between them. Key properties are determined at bond critical points (BCPs), which are points of minimum electron density along a bond path between two atoms.

A QTAIM analysis of this compound would yield critical data on its electronic structure. The analysis would focus on the BCPs for each bond within the pyrazole ring and its substituents. The table below outlines the key QTAIM parameters and their significance for characterizing the bonding in this molecule.

| Parameter | Symbol | Significance for this compound |

| Electron Density at BCP | ρ(r) | Indicates the strength of a bond. Higher values suggest a stronger, more covalent bond. Expected to be significant for the C=N, C=C, and N-N bonds within the aromatic ring. |

| Laplacian of Electron Density | ∇²ρ(r) | Determines the nature of the interaction. A negative value (∇²ρ(r) < 0) indicates a shared-shell interaction, typical of covalent bonds. A positive value (∇²ρ(r) > 0) indicates a closed-shell interaction, found in ionic bonds, van der Waals forces, and hydrogen bonds. |

| Ellipticity | ε | Measures the deviation of electron density from cylindrical symmetry around the bond path. A value near zero indicates a single (σ) bond, while higher values suggest π-character, as expected for the double bonds within the pyrazole ring. |

| Total Energy Density | H(r) | The sign of the total energy density at the BCP also helps classify the interaction. Negative H(r) is characteristic of covalent character, while positive or near-zero H(r) indicates non-covalent interactions. |

This table is representative of the data that would be generated from a QTAIM analysis. Actual values require specific quantum chemical calculations.

This analysis would precisely quantify the covalent nature of the bonds within the pyrazole ring, the N-N bond, and the bonds to the ethyl and isopropyl substituents. It would also characterize any potential weak intramolecular interactions, providing a detailed and quantitative picture of the molecule's electronic framework.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) are crucial in determining the three-dimensional structure, stability, and crystal packing of molecules. NCI analysis, based on the electron density (ρ) and its reduced density gradient (RDG), is a powerful computational tool for visualizing and characterizing these weak interactions. The NCI plot, also known as the RDG scatter plot, reveals different types of interactions based on the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix multiplied by the electron density.

In these plots, three main types of interactions can be distinguished by color-coded isosurfaces:

Blue isosurfaces indicate strong, attractive interactions, such as hydrogen bonds.

Green isosurfaces represent weak, delocalized van der Waals (vdW) interactions.

Red isosurfaces signify repulsive interactions, often due to steric clashes or ring strain.

For this compound, NCI analysis would be instrumental in understanding the interplay of forces governed by its alkyl substituents. The ethyl group at the C3 position and the isopropyl group at the N1 position would primarily contribute to van der Waals interactions, which would be visualized as green isosurfaces around these alkyl chains. These interactions are fundamental to the molecule's conformation and how it packs in a condensed phase.

Prediction of Bulk and Optoelectronic Properties

The bulk and optoelectronic properties of a molecule are intrinsically linked to its electronic structure. Computational chemistry offers a suite of methods to predict these properties, providing valuable information for the design of new materials.

Dipole Moment and Polarizability

The dipole moment (µ) is a measure of the polarity of a molecule, arising from an uneven distribution of electron density. In this compound, the asymmetrical substitution of the pyrazole ring with an ethyl group at position 3 and an isopropyl group at position 1, along with the presence of two nitrogen atoms with lone pairs, results in a non-zero dipole moment. The electron-donating nature of the alkyl groups influences the magnitude and direction of this dipole moment. Computational studies on related pyrazole derivatives show a range of dipole moments, and it is expected that this compound would also possess a significant dipole moment, affecting its solubility and intermolecular interactions.

| Compound Name | Calculated Dipole Moment (Debye) | Calculated Average Polarizability (ų) |

| 4-Fluoro-1H-pyrazole | < 2.5 | Not Reported |

| 4-Chloro-1H-pyrazole | > 2.5 | Not Reported |

| 4-Bromo-1H-pyrazole | > 2.5 | Not Reported |

| 4-Iodo-1H-pyrazole | > 2.5 | Not Reported |

| 3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole | Not Reported | 253.7 |

Table 1: Calculated dipole moments for some 4-halogenated pyrazoles nih.gov and average polarizability for a pyrazoline derivative researchgate.net. These values for related compounds provide a context for the expected properties of this compound.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in technologies such as optical switching, frequency conversion, and data storage. The NLO response of a molecule is related to its hyperpolarizability. The first hyperpolarizability (β) and the second hyperpolarizability (γ) are key indicators of a molecule's NLO activity. For a molecule to have a non-zero β, it must be non-centrosymmetric, a condition met by this compound.

The NLO properties of pyrazole derivatives are often enhanced by the presence of electron-donating and electron-withdrawing groups, which facilitate intramolecular charge transfer. While the ethyl and isopropyl groups in this compound are weak electron donors, the inherent asymmetry of the molecule could still lead to a modest NLO response. Theoretical calculations on other pyrazole derivatives have shown that the magnitude of hyperpolarizability is highly dependent on the nature and position of substituents. The third-order nonlinear optical susceptibility (χ⁽³⁾) is a macroscopic property related to the molecular second hyperpolarizability (γ).

| Compound Type | First Hyperpolarizability (β) (esu) | Second Hyperpolarizability (γ) (esu) | Third-order nonlinear optical susceptibility (χ⁽³⁾) (esu) |

| Pyrazoline derivatives | - | 10⁻²⁶ | 10⁻⁶ |

| (E)-4-((1,1-dioxido-3-oxobenzo[b]thiophen-2(3H)-ylidene) ethyl)-1-phenyl-1H-pyrazol-5(4H)-one derived styryl dyes | High values reported | High values reported | - |

Table 2: Representative NLO properties for classes of pyrazole derivatives. researchgate.net The values indicate that pyrazole-based systems can be engineered to exhibit significant NLO responses.

Theoretical Conductivity Properties

The theoretical conductivity of an organic molecule is closely related to its HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) energy gap . A smaller HOMO-LUMO gap generally implies that less energy is required to excite an electron from the ground state to an excited state, which can lead to higher electrical conductivity. For organic materials, a large HOMO-LUMO gap is characteristic of insulators, while a smaller gap is found in semiconductors and conductors.

For this compound, the HOMO-LUMO gap is expected to be relatively large, characteristic of a dielectric or semiconducting material rather than a highly conductive one. The presence of only alkyl substituents, which are not strong electron-donating or withdrawing groups, typically results in a larger energy gap compared to pyrazoles with extended π-conjugated systems or strong donor-acceptor groups. Computational studies on various pyrazole derivatives have reported a wide range of HOMO-LUMO gaps, confirming that this property is highly tunable through chemical modification.

| Compound Name | Calculated HOMO-LUMO Gap (eV) |

| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | 4.458 |

| O-acylated pyrazoles (general range) | 2.4 - 2.8 |

Table 3: Calculated HOMO-LUMO energy gaps for different pyrazole derivatives. researchgate.netnih.gov These values illustrate the range of electronic properties achievable within the pyrazole family.

Based on these findings, this compound is predicted to be an insulator or a wide-bandgap semiconductor. Its actual conductivity in the solid state would also be influenced by intermolecular interactions and molecular packing, which can facilitate or hinder charge transport between molecules.

Thermodynamic Properties (e.g., Heat of Formation, Zero Point Energy)

Thermodynamic properties such as the heat of formation (ΔHf°) and zero-point energy (ZPE) are fundamental for understanding the stability and reactivity of a molecule. The heat of formation represents the enthalpy change when a compound is formed from its constituent elements in their standard states. A lower (more negative) heat of formation indicates greater thermodynamic stability.

The zero-point energy is the lowest possible energy that a quantum mechanical system may have, arising from the Heisenberg uncertainty principle. It is the vibrational energy that molecules retain even at absolute zero temperature. ZPE is important for accurate calculations of reaction energies and activation barriers.

Coordination Chemistry and Metal Complex Formation with Pyrazole Ligands

Pyrazoles as Ligands in Coordination Complexes

Pyrazoles are five-membered heterocyclic aromatic rings containing two adjacent nitrogen atoms. Their ability to act as ligands is primarily due to the lone pair of electrons on the sp²-hybridized pyridinic nitrogen atom, which can donate to a metal center. mdpi.comresearchgate.net The coordination chemistry of pyrazoles is rich and varied, influenced by factors such as the substituents on the pyrazole (B372694) ring and the nature of the metal ion. researchgate.netresearchgate.netnih.gov

The coordination mode of pyrazole-based ligands is highly adaptable. A simple pyrazole, such as the subject compound 3-Ethyl-1-isopropyl-1H-pyrazole, typically acts as a monodentate ligand, binding to a metal center through its pyridinic nitrogen atom (N2). libretexts.orgnih.gov This is the most common coordination mode for N-substituted pyrazoles.

However, by incorporating additional donor groups into the pyrazole-containing molecule, bidentate and polydentate ligands can be created. nih.gov For instance, ligands containing two pyrazolyl-pyridine units can act as tetradentate chelators. nih.gov Similarly, pyrazole rings with substituents bearing donor atoms, such as in pyrazole-acetamide ligands, can exhibit bidentate coordination involving both the pyrazole nitrogen and an oxygen atom from the acetamide (B32628) group. nih.gov The deprotonated form of pyrazole, the pyrazolide ion, can act as a bidentate bridging ligand, coordinating to two metal centers through both of its nitrogen atoms. researchgate.net

Examples of different coordination modes are illustrated in the table below.

| Coordination Mode | Description | Example Ligand Type |

|---|---|---|

| Monodentate | Binds to a single metal center through one donor atom. | Simple N-substituted pyrazoles (e.g., this compound) |

| Bidentate (Chelating) | Binds to a single metal center through two donor atoms. | Pyrazoles with a pendant donor group (e.g., 3-(2-pyridyl)pyrazole) |

| Bidentate (Bridging) | Links two metal centers, with each nitrogen atom coordinating to a different metal. | Deprotonated pyrazolide anion |

| Polydentate | Binds to a metal center through multiple donor atoms. | Ligands incorporating multiple pyrazole or other donor moieties (e.g., 2,6-bis(pyrazol-3-yl)pyridine) mdpi.comresearchgate.net |

The substituents on the pyrazole ring, particularly at the N1 position, play a crucial role in determining the ligand's coordination behavior. The isopropyl group at the N1 position of this compound is expected to exert a significant steric influence.

Bulky N-alkyl groups can affect:

Coordination Geometry: The steric hindrance from a group like isopropyl can influence the geometry of the resulting metal complex, potentially leading to distorted coordination spheres. mdpi.comresearchgate.net For example, in complexes of 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine with Zn(II), distorted trigonal pyramidal structures were observed. mdpi.comresearchgate.net

Regioselectivity: In the synthesis of substituted pyrazoles, the steric bulk of substituents can direct the regioselectivity of reactions. nih.gov While this compound is already formed, this principle is fundamental to its synthesis.

Solubility: The incorporation of alkyl groups at the N1-position can increase the solubility of both the ligand and its metal complexes in organic solvents.

The electronic effects of substituents are also important. The ethyl group at the C3 position is an electron-donating group, which can slightly increase the basicity of the pyrazole ring and thus its donor strength to the metal center. mdpi.com

N-unsubstituted pyrazoles possess a proton on one of the nitrogen atoms, which imparts a proton-responsive character to the ligand. mdpi.com This proton can be removed (deprotonation) to form a pyrazolate anion, or the other nitrogen can be protonated in acidic media. mdpi.com This property is crucial in certain catalytic cycles where the ligand can participate in proton transfer steps.

However, in N-substituted pyrazoles like this compound, the N1 position is blocked by the isopropyl group. This eliminates the possibility of deprotonation at this nitrogen, and the ligand can no longer act as a proton-responsive entity in the same way as an N-unsubstituted pyrazole. The only remaining basic site is the N2 nitrogen, which will coordinate to the metal. Therefore, the proton-responsive nature is not a characteristic of N-substituted pyrazoles themselves, but rather a feature of their parent N-unsubstituted analogues.

Synthesis and Structural Characterization of Pyrazole Metal Complexes

The synthesis of metal complexes with pyrazole ligands is typically achieved by reacting the pyrazole derivative with a suitable metal salt in an appropriate solvent. nih.gov The resulting complexes are then characterized by various techniques, including single-crystal X-ray diffraction, which provides definitive structural information.

Pyrazole derivatives form stable complexes with a wide range of transition metals. While no specific complexes of this compound are documented in the searched literature, studies on analogous ligands provide insight into the expected structures.

Copper (Cu): Copper(II) complexes with pyrazole ligands have been extensively studied. For instance, complexes with 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine adopt a square pyramidal geometry, often with Jahn-Teller distortion due to the d⁹ electron configuration of Cu(II). mdpi.comresearchgate.net Copper(I) can also form complexes, often with different coordination geometries.

Zinc (Zn): Zinc(II) readily forms complexes with pyrazole ligands. With the tridentate ligand 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine, Zn(II) forms distorted trigonal pyramidal complexes like [ZnCl₂(L)]. mdpi.comresearchgate.net Other N-substituted pyrazoles form complexes such as [ZnCl₂(L)] where L is a monodentate pyrazole derivative. researchgate.net

Palladium (Pd) and Platinum (Pt): Pyrazole complexes of palladium and platinum are of interest, particularly in catalysis. The steric and electronic properties of the pyrazole ligand can be tuned to influence the catalytic activity of the metal center.

Iron (Fe) and Rhodium (Rh): These metals also form complexes with pyrazole-based ligands, although examples are less common in the provided results than for Cu and Zn. Iron(III) has been shown to form mononuclear complexes with pyrazole-acetamide ligands, such as Fe(L)₂(H₂O)₂₂. nih.gov

The table below summarizes some representative transition metal complexes with substituted pyrazole ligands.

| Metal | Complex Formula | Ligand | Coordination Geometry | Reference |

|---|---|---|---|---|

| Cu(II) | [CuCl₂(L)] | 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine | Square Pyramidal | mdpi.comresearchgate.net |

| Zn(II) | [ZnCl₂(L)] | 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine | Distorted Trigonal Pyramidal | mdpi.comresearchgate.net |

| Fe(III) | Fe(L₂)₂(H₂O)₂₂·2H₂O | 3-(5-methyl-1H-pyrazol-3-yl)quinoxalin-2(1H)-one | Octahedral (inferred) | nih.gov |

| Cd(II) | [Cd(L₁)₂Cl₂] | N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Octahedral (inferred) | nih.gov |

The coordination chemistry of pyrazole ligands with lanthanide (Ln) ions is a growing area of research, driven by the potential applications of these complexes in luminescence and magnetism. rsc.orgmdpi.comyoutube.com Lanthanide ions are hard acids and prefer to coordinate with hard donor atoms like oxygen and nitrogen.

Pyrazoles act as N-donor ligands to lanthanide ions, often as part of a larger, multidentate ligand system designed to satisfy the high coordination numbers (typically 8 or 9) of the lanthanides. nih.govpreprints.org For example, ligands incorporating pyrazole moieties have been used to create complexes with Gd³⁺, Eu³⁺, and Tb³⁺. nih.gov The pyrazole N2 atom participates in the coordination sphere of the metal ion. nih.gov

Research has shown that pyrazole-containing ligands can sensitize lanthanide luminescence, a process known as the "antenna effect," leading to highly efficient light emission. rsc.org This makes these complexes promising for applications in lighting and bio-imaging. The synthesis of lanthanide coordination polymers with pyrazole-based ligands has also been reported, leading to diverse structures such as 1D, 2D, and 3D networks. rsc.orgmdpi.com

While there are no specific reports on this compound complexes with lanthanides, it is conceivable that it could act as a monodentate ligand in such systems, likely in conjunction with other ligands to fulfill the coordination requirements of the lanthanide ion.

Crystal Engineering of Pyrazole-Based Coordination Polymers and MOFs

The design and synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs) have become a cornerstone of modern materials science. The ability to construct crystalline materials with desired topologies and functionalities relies heavily on the judicious selection of metal nodes and organic linkers. Pyrazole-based ligands are excellent candidates for this purpose due to their ability to act as versatile building blocks. researchgate.net While specific research on the use of this compound in the crystal engineering of CPs and MOFs is not extensively documented in the reviewed literature, the principles can be extrapolated from studies on similarly substituted pyrazoles.

Pyrazole derivatives can coordinate to metal ions in various modes, including as monodentate, bidentate-bridging, or chelating ligands. This versatility, combined with the potential for functionalization at different positions of the pyrazole ring, allows for the construction of diverse and intricate supramolecular architectures. researchgate.netresearchgate.net For instance, the introduction of carboxylate groups onto the pyrazole ring, as seen in pyrazole-dicarboxylate ligands, has been a successful strategy for creating porous MOFs. nih.gov These materials often exhibit high thermal and chemical stability, making them suitable for applications in gas storage, separation, and catalysis.

A recent study on an aluminum pyrazole dicarboxylate MOF, also known as Al-3.5-PDA or MOF-303, demonstrated its exceptional ability to selectively capture formaldehyde (B43269) from the air. nih.gov The arrangement of the pyrazole groups within the framework was found to be crucial for the effective binding of the formaldehyde molecule. nih.gov This highlights the importance of the ligand's structure in directing the final properties of the MOF. Although not a direct example using this compound, it underscores the potential of substituted pyrazoles in creating functional porous materials. The ethyl and isopropyl groups on the pyrazole ring of this compound would be expected to influence the packing of the resulting coordination polymer or MOF, potentially leading to materials with unique pore environments and host-guest properties.

Stability and Thermodynamics of Metal-Pyrazole Complexes

The stability of metal complexes is a fundamental aspect of their coordination chemistry, influencing their formation, reactivity, and suitability for various applications. The interaction between a metal ion and a ligand like this compound is governed by thermodynamic principles, which can be quantified through the determination of stability constants.

Common methods for determining stability constants include potentiometric titrations, spectrophotometry, and electrochemical techniques. ijsrst.comjocpr.comscholarsresearchlibrary.comnih.gov Potentiometric pH-metric titration is a widely used technique where the change in pH of a solution containing a metal ion and a ligand is monitored upon the addition of a standard base. ijsrst.comscholarsresearchlibrary.comijarsct.co.in From the titration curves, the proton-ligand and metal-ligand stability constants can be calculated.

Studies on substituted pyrazole carboxylic acids have shown that the stability of the resulting metal complexes is influenced by both the nature of the metal ion and the substituents on the pyrazole ring. ijsrst.com For instance, the stability constants (log K) for complexes of various divalent metal ions with 1-phenyl-3-(4'-substituted)phenyl-1H-pyrazol-4-carboxylic acids were determined in a 70% DMF-water mixture. ijsrst.com The observed order of stability often follows the Irving-Williams series (Mn(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)), which is based on the ionic radius and the ligand field stabilization energy of the metal ions.

The following interactive table provides representative data on the stability constants of complexes formed between various metal ions and different substituted pyrazole ligands, illustrating the general trends observed in these systems.

Stability Constants (log K) of Metal-Pyrazole Complexes

| Ligand | Metal Ion | log K₁ | log K₂ | Method | Solvent | Reference |

|---|---|---|---|---|---|---|

| 1-phenyl-3-(4'-methyl)phenyl-1H-pyrazol-4-carboxylic acid | Cu(II) | 7.85 | 6.95 | pH-metry | 70% DMF-water | ijsrst.com |

| 1-phenyl-3-(4'-methyl)phenyl-1H-pyrazol-4-carboxylic acid | Ni(II) | 6.75 | 5.85 | pH-metry | 70% DMF-water | ijsrst.com |

| 1-phenyl-3-(4'-bromo)phenyl-1H-pyrazol-4-carboxylic acid | Cu(II) | 7.55 | 6.65 | pH-metry | 70% DMF-water | ijsrst.com |

| 3-(2'-chlorophenyl)-4-benzoyl-5(2-hydroxy phenyl) pyrazole | Pr(III) | 6.45 | - | pH-metry | 70% Ethanol-water | scholarsresearchlibrary.com |

| 3-(2'-chlorophenyl)-4-benzoyl-5(2-hydroxy phenyl) pyrazole | Nd(III) | 6.80 | - | pH-metry | 70% Ethanol-water | scholarsresearchlibrary.com |

| 1,3-bis(3-(2-pyridyl) pyrazol-1-ylmethyl) benzene | Ag(I) | log β = 5.85 | Spectrophotometry | Ethanol-water | mocedes.org |

The electronic effects of the substituents on the pyrazole ring also play a significant role. Electron-donating groups, such as the ethyl group in this compound, are generally expected to increase the basicity of the pyrazole nitrogen atoms, leading to the formation of more stable metal complexes. Conversely, electron-withdrawing groups tend to decrease the stability of the complexes. The steric hindrance introduced by the bulky isopropyl group at the 1-position of this compound would also influence the coordination geometry and stability of its metal complexes.

The thermal stability of metal-pyrazole complexes is a crucial parameter for their application in areas such as catalysis and materials science, where they may be subjected to elevated temperatures. Thermogravimetric analysis (TGA) is a common technique used to study the thermal decomposition of these complexes. TGA measures the change in mass of a sample as a function of temperature, providing information about the decomposition steps, the temperature ranges of stability, and the nature of the residual products.

While specific TGA data for complexes of this compound are not available, studies on other pyrazole-containing complexes provide a general understanding of their thermal behavior. For instance, the thermal decomposition of a neutral Co(II)/pyrazole complex was studied, revealing a multi-step decomposition process. mdpi.comresearchgate.net The initial weight loss often corresponds to the removal of solvent molecules (e.g., water or ethanol) that are either coordinated to the metal center or present in the crystal lattice. Subsequent decomposition steps at higher temperatures involve the breakdown of the organic ligand framework. mdpi.com

The decomposition temperature of energetic compounds containing pyrazole rings has also been investigated to assess their thermal stability for safety purposes. bibliotekanauki.pl These studies indicate that the substitution pattern on the pyrazole ring significantly affects the decomposition temperature.

The following interactive table presents representative thermal decomposition data for various metal-pyrazole complexes, illustrating the typical stages of weight loss and their corresponding temperature ranges.

Thermal Decomposition Data for Metal-Pyrazole Complexes

| Complex | Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Assignment | Reference |

|---|---|---|---|---|---|

| Co(II)/pyrazole-pyridin-2-amine complex | 1 | 25-150 | ~5 | Loss of lattice water | mdpi.comresearchgate.net |

| 2 | 150-300 | ~30 | Decomposition of pyridin-2-amine moiety | mdpi.comresearchgate.net | |

| 3 | 300-550 | ~45 | Decomposition of pyrazole moiety | mdpi.comresearchgate.net | |

| [Cd(HMPCA)₂(H₂O)₄] (H₂MPCA = 3-methyl-1H-pyrazole-4-carboxylic acid) | 1 | 80-150 | ~16 | Loss of four water molecules | rsc.org |

| [Co(H₂MPCA)₂(DMF)₂(H₂O)₂]Cl₂ | 1 | 50-120 | ~6 | Loss of two water molecules | rsc.org |

Mechanistic Aspects of Metal-Ligand Interactions in Catalysis

Pyrazole-based ligands have gained prominence in homogeneous catalysis due to their ability to actively participate in catalytic cycles through metal-ligand cooperativity. This cooperation can lead to enhanced catalytic activity, selectivity, and the ability to perform challenging chemical transformations under mild conditions.

Metal-ligand cooperativity (MLC) refers to a scenario where both the metal center and the ligand are directly involved in the bond-making and bond-breaking processes of a substrate during a catalytic reaction. nih.gov In the context of pyrazole-based ligands, the N-H proton of an N-unsubstituted pyrazole or a C-H bond on the pyrazole ring can participate in proton transfer or other elementary steps of a catalytic cycle. While this compound is an N-substituted pyrazole and lacks an N-H proton, the principles of MLC can still be relevant through the involvement of C-H bonds or by designing pyrazole-based ligands with pendant functional groups capable of cooperative reactivity.

A key example of MLC involving pyrazole ligands is in transfer hydrogenation reactions. rsc.orgcore.ac.ukscholaris.ca In these reactions, a hydrogen atom is transferred from a hydrogen donor, such as an alcohol, to a substrate, such as a ketone or imine. The catalytic cycle often involves a bifunctional mechanism where the metal center binds the substrate and the pyrazole ligand participates in the hydrogen transfer steps. For instance, in a proposed mechanism for the transfer hydrogenation of ketones catalyzed by a ruthenium complex with a pyrazole-based ligand, the deprotonated pyrazole ligand can accept a proton from the alcohol, while the ruthenium hydride transfers a hydride to the ketone. core.ac.uk

The versatility of pyrazole ligands in MLC is further demonstrated in other catalytic transformations. For example, iridium complexes with amido-substituted protic pyrazole ligands have been shown to catalyze the asymmetric 1,4-addition of indoles to β-nitroacrylates. nih.gov In this system, the amidopyrazole unit acts as a hydrogen bond donor to activate the nitroalkene, while the chiral metal center controls the stereochemistry of the reaction.

Although specific catalytic applications of this compound are not detailed in the reviewed literature, its electronic and steric profile suggests its potential as a ligand in various catalytic systems. The ethyl and isopropyl groups can be used to fine-tune the steric environment around the metal center, which can influence the selectivity of the catalyst. Further research into the synthesis and catalytic testing of metal complexes bearing this compound could reveal novel and efficient catalytic processes.

Applications in Advanced Materials and Chemical Catalysis Non Biological Focus

Pyrazole (B372694) Derivatives in Materials Science

The inherent features of the pyrazole ring, such as its aromaticity, thermal stability, and coordination capabilities, have led to its incorporation into various advanced materials. The specific nature of the substituents on the pyrazole core can be tailored to fine-tune the material's properties for specific applications.

Optoelectronic and Photoluminescent Materials

Pyrazole derivatives are recognized for their potential in optoelectronic and photoluminescent materials due to their tunable electronic properties. rsc.orgnih.gov The photophysical characteristics of pyrazole-containing molecules, such as their absorption and emission wavelengths, quantum yields, and Stokes shifts, can be significantly influenced by the nature and position of substituents on the pyrazole ring. For instance, the introduction of alkyl groups like ethyl and isopropyl can affect the molecule's solubility and solid-state packing, which in turn influences its performance in devices.

Fused pyrazole systems, where the pyrazole ring is part of a larger conjugated system, are particularly attractive for organic optoelectronic materials. rsc.org While 3-Ethyl-1-isopropyl-1H-pyrazole is a simple monocyclic pyrazole, it can serve as a building block for more complex, conjugated structures with desirable photophysical properties. The electron-donating nature of the alkyl groups can also play a role in modulating the energy levels of the molecule, a critical factor in the design of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Sensors and Probes for Chemical Detection

The nitrogen atoms in the pyrazole ring act as excellent coordination sites for metal ions, making pyrazole derivatives effective ligands in chemical sensors. nih.gov The binding of a target analyte, such as a metal ion, to the pyrazole-based sensor can induce a measurable change in its photophysical or electrochemical properties, enabling its detection. The selectivity and sensitivity of these sensors can be tuned by modifying the substituents on the pyrazole ring.